N-(4-iodophenyl)-4-methoxybenzenesulfonamide
Description
BenchChem offers high-quality N-(4-iodophenyl)-4-methoxybenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-iodophenyl)-4-methoxybenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(4-iodophenyl)-4-methoxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12INO3S/c1-18-12-6-8-13(9-7-12)19(16,17)15-11-4-2-10(14)3-5-11/h2-9,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBTRAIIVJPUURM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12INO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure and Molecular Weight of N-(4-iodophenyl)-4-methoxybenzenesulfonamide
Abstract: This technical guide provides a comprehensive overview of N-(4-iodophenyl)-4-methoxybenzenesulfonamide, a halogenated aromatic sulfonamide. It is designed for researchers, medicinal chemists, and drug development professionals who require a detailed understanding of this compound's fundamental physicochemical properties. This document outlines the molecular structure, key identifiers, and precise molecular weight. Furthermore, it presents a robust, field-proven protocol for its synthesis and a complete workflow for its structural elucidation using modern analytical techniques, including mass spectrometry, NMR, and IR spectroscopy. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the underlying chemical principles.
Compound Identification and Physicochemical Properties
N-(4-iodophenyl)-4-methoxybenzenesulfonamide is a specific organic compound characterized by its sulfonamide core, which links a 4-iodophenyl group and a 4-methoxyphenyl group. Understanding its fundamental properties is the first step in any research or development endeavor.
Nomenclature and Chemical Identifiers
-
Systematic IUPAC Name: N-(4-iodophenyl)-4-methoxybenzene-1-sulfonamide.[1]
-
Molecular Formula: C₁₃H₁₂INO₃S.[1]
-
SMILES: COc1ccc(cc1)S(Nc1ccc(cc1)I)(=O)=O.[1]
Key Physicochemical Data
The essential physicochemical properties of N-(4-iodophenyl)-4-methoxybenzenesulfonamide have been calculated and are summarized below. These values are critical for predicting its behavior in various solvents and biological systems.
| Property | Value | Source |
| Molecular Weight | 389.21 g/mol | ChemDiv[1] |
| logP (Octanol/Water) | 4.1591 | ChemDiv[1] |
| Polar Surface Area | 48.432 Ų | ChemDiv[1] |
| Hydrogen Bond Donors | 1 | ChemDiv[1] |
| Hydrogen Bond Acceptors | 5 | ChemDiv[1] |
Molecular Structure and Conformation
The arrangement of atoms and functional groups defines the chemical reactivity and potential biological activity of the molecule.
2D Chemical Structure
The molecule consists of a central sulfonamide linkage. The sulfur atom is bonded to a 4-methoxyphenyl ring and to the nitrogen atom. The nitrogen atom, in turn, is bonded to a 4-iodophenyl ring.
Caption: Synthetic workflow for N-(4-iodophenyl)-4-methoxybenzenesulfonamide.
Detailed Experimental Protocol
This protocol is based on established methods for sulfonamide synthesis. [2][3]
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-iodoaniline (10.0 mmol, 2.19 g).
-
Solvent and Base Addition: Add 50 mL of deionized water and 10 mL of 1 M sodium carbonate (Na₂CO₃) solution. Stir the mixture at room temperature to form a suspension.
-
Causality Explanation: The aqueous sodium carbonate serves as both a solvent medium and a base. The base is crucial to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction. This neutralization drives the reaction to completion by preventing the protonation of the 4-iodoaniline, which would render it non-nucleophilic.
-
-
Reactant Addition: To the stirring suspension, add 4-methoxybenzenesulfonyl chloride (10.0 mmol, 2.07 g) portion-wise over 15 minutes.
-
Reaction Monitoring: Allow the mixture to stir vigorously at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% ethyl acetate in hexanes).
-
Self-Validation: The disappearance of the starting materials (visualized by TLC) provides a clear endpoint for the reaction, ensuring the transformation is complete before proceeding to workup.
-
-
Product Isolation: Once the reaction is complete, the crude product often precipitates from the aqueous mixture. Collect the solid product by suction filtration using a Büchner funnel.
-
Washing: Wash the collected solid with copious deionized water to remove any inorganic salts, followed by a small amount of cold isopropanol or ethanol to remove residual starting materials.
-
Purification: Dry the crude product in a vacuum oven at low heat. For higher purity, the product can be recrystallized from a suitable solvent such as an ethanol/water mixture.
Structural Elucidation and Characterization
Confirming the identity and purity of the synthesized compound is paramount. A multi-technique analytical workflow provides irrefutable evidence of the structure and molecular weight.
Caption: Workflow for the structural characterization of the synthesized compound.
Mass Spectrometry (Molecular Weight Confirmation)
-
Methodology: A sample is analyzed by high-resolution mass spectrometry (HRMS), typically using Electrospray Ionization (ESI).
-
Expected Results: The primary purpose is to confirm the molecular weight. The instrument should detect the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) corresponding to the calculated exact mass of C₁₃H₁₃INO₃S⁺.
-
Calculated Monoisotopic Mass: 388.9610 g/mol
-
Expected [M+H]⁺: 389.9688 m/z
-
NMR Spectroscopy (Connectivity and Structural Integrity)
-
Methodology: The purified compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and analyzed by ¹H and ¹³C NMR spectroscopy. * Expected ¹H NMR Spectral Data: The proton NMR spectrum will confirm the presence and connectivity of all hydrogen atoms. Based on analogous structures, the following signals are predicted:[4][5]
-
~ 10.0-10.5 ppm: A broad singlet corresponding to the sulfonamide N-H proton (this signal is exchangeable with D₂O).
-
~ 7.6-7.8 ppm: A doublet (2H) for the aromatic protons ortho to the sulfonyl group on the methoxyphenyl ring.
-
~ 7.5-7.7 ppm: A doublet (2H) for the aromatic protons ortho to the iodine atom on the iodophenyl ring.
-
~ 6.9-7.1 ppm: A doublet (2H) for the aromatic protons meta to the sulfonyl group on the methoxyphenyl ring.
-
~ 6.8-7.0 ppm: A doublet (2H) for the aromatic protons meta to the iodine atom on the iodophenyl ring.
-
~ 3.8 ppm: A sharp singlet (3H) for the methoxy (-OCH₃) group protons.
-
-
Expected ¹³C NMR Spectral Data: The carbon NMR spectrum will confirm the carbon skeleton of the molecule. Predicted chemical shifts are as follows:[4][5]
-
~ 163 ppm: Aromatic carbon attached to the methoxy group.
-
~ 114-145 ppm: A series of signals corresponding to the remaining aromatic carbons.
-
~ 90-95 ppm: Aromatic carbon attached to the iodine atom.
-
~ 55 ppm: The methoxy (-OCH₃) carbon.
-
Infrared (IR) Spectroscopy (Functional Group Confirmation)
-
Methodology: The solid sample is analyzed using an FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet. [6]* Expected Characteristic Absorption Bands: The IR spectrum provides a fingerprint of the molecule's functional groups. [6][7]
Wavenumber (cm⁻¹) Vibration Type Functional Group ~ 3250 N-H Stretch Sulfonamide (-NH-) ~ 1340-1320 Asymmetric SO₂ Stretch Sulfonyl (-SO₂-) ~ 1160-1145 Symmetric SO₂ Stretch Sulfonyl (-SO₂-) ~ 1260 Asymmetric C-O-C Stretch Aryl Ether (-O-CH₃) ~ 1025 Symmetric C-O-C Stretch Aryl Ether (-O-CH₃) | ~ 910 | S-N Stretch | Sulfonamide (S-N) |
Conclusion
This guide has detailed the essential structural and molecular weight information for N-(4-iodophenyl)-4-methoxybenzenesulfonamide. The molecular formula is C₁₃H₁₂INO₃S, corresponding to a molecular weight of 389.21 g/mol . [1]Its structure is composed of a 4-iodophenyl group and a 4-methoxyphenyl group linked by a central sulfonamide bridge. The provided protocols for synthesis and characterization represent a robust and verifiable workflow for producing and confirming the identity of this compound, providing a solid foundation for its application in research and drug development.
References
-
Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. (1955). The infrared spectra of some sulphonamides. Journal of the Chemical Society (Resumed), 669-679. [Link]
-
Belskaya, N. P., et al. (2020). Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. RSC Advances, 10(45), 26863-26875. [Link]
-
Gowda, B. T., et al. (2003). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2. Zeitschrift für Naturforschung B, 58(8), 761-768. [Link]
-
Jios, J. L., et al. (2005). Spectral Assignments and Reference Data. Magnetic Resonance in Chemistry, 43(11), 903-908. [Link]
-
Barnes, R. B., et al. (1949). Infrared Spectra of Sulfones and Related Compounds. Analytical Chemistry, 21(8), 919-924. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information for.... Retrieved February 3, 2026, from [Link]
-
Arkivoc. (n.d.). O-Substituted N-oxy arylsulfinamides and sulfonamides in Michael reactions. Retrieved February 3, 2026, from [Link]
-
Journal of the Chemical Society. (1955). The infrared spectra of some sulphonamides. Retrieved February 3, 2026, from [Link]
-
Tiekink, E. R. T., & Zukerman-Schpector, J. (2020). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Crystals, 10(8), 673. [Link]
-
ResearchGate. (n.d.). 1H NMR and 13C NMR of the prepared compounds. Retrieved February 3, 2026, from [Link]
-
Indian Academy of Sciences. (n.d.). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Retrieved February 3, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). Efficient and Eco-friendly Catalyst-free Synthesis of N-Sulfonylimines.... Retrieved February 3, 2026, from [Link]
-
CAS Common Chemistry. (n.d.). 4-Amino-N-(4-iodophenyl)benzenesulfonamide. Retrieved February 3, 2026, from [Link]
-
PubChem. (n.d.). 4-Methoxybenzenesulfonamide. Retrieved February 3, 2026, from [Link]
-
Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. [Link]
-
Fukuyama, T., et al. (2001). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses, 78, 221. [Link]
-
Khan, I. U., et al. (2011). N-(4-Methoxyphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(1), o298. [Link]
Sources
Crystal Engineering of N-Aryl Benzenesulfonamides: Supramolecular Synthons and Structural Control
Topic: Hydrogen bonding patterns in N-aryl benzenesulfonamide crystals Content Type: In-depth Technical Guide Audience: Researchers, Crystallographers, and Drug Development Scientists[1]
Executive Summary
The N-aryl benzenesulfonamide moiety (
This guide dissects the supramolecular synthons governing the crystallization of these compounds.[2] Unlike simple amides, where the trans-amide dimer is ubiquitous, N-aryl benzenesulfonamides exhibit a nuanced competition between infinite catemer chains (
The Supramolecular Synthon Toolkit
In the solid state, the sulfonamide group acts as a "molecular velcro" with distinct donor and acceptor sites. Understanding these sites is the prerequisite for rational crystal design.
The Core Interaction:
The dominant interaction in these crystals is the hydrogen bond between the acidic sulfonamide nitrogen (
-
Donor: The
proton is highly acidic ( ), enhanced by the electron-withdrawing nature of the sulfonyl group and the N-aryl ring. -
Acceptor: The sulfonyl oxygens are hard bases. While less basic than carbonyl oxygens, the presence of two acceptors allows for bifurcated bonding or alternative packing arrangements.
Graph Set Notation Basics
To classify these patterns, we utilize Etter’s Graph Set Notation:
-
: An infinite C hain motif where the
of molecule A donates to the of molecule B, repeating indefinitely. This involves 4 atoms in the repeat unit ( ). -
: A cyclic R ing motif (dimer) formed by two molecules.[1][3] Two
donors bind to two acceptors, creating an 8-membered ring ( ).[1]
Structural Motifs: The Chain vs. Dimer Competition
The central question in sulfonamide crystal engineering is: Will it form a chain or a dimer?
The Catemer Dominance
In N-monosubstituted sulfonamides (secondary sulfonamides), the
-
Mechanism: The anti-conformation of the
bond often exposes the proton to the of a neighboring molecule in a translational symmetry, facilitating chain formation. -
Prevalence: This motif is robust in the absence of strong steric hindrance on the sulfonyl ring.
The Dimer
While less ubiquitous than in carboxylic acids, the dimer forms when steric bulk or specific electronic substituents destabilize the chain.
-
Substituent Control: Research indicates that the supramolecular architecture is largely decided by substituents on the benzenesulfonyl ring (the
side), rather than the aniline ring ( ).[1] Bulky ortho-substituents on the sulfonyl ring can block the approach required for chain propagation, favoring the discrete dimer [1].
Secondary Stabilizers
The primary H-bond scaffold is often reinforced by weak interactions:
- Stacking: In N-aryl derivatives, the two aromatic rings (sulfonyl and aniline) often adopt a "folded" conformation (butterfly shape), allowing face-to-face or edge-to-face stacking between adjacent molecules.[1]
-
Interactions: The second sulfonyl oxygen, often unused in the primary
bond, acts as an acceptor for weak aromatic donors, knitting 1D chains into 2D sheets [2].
Visualization: Logic of Motif Selection
The following diagram illustrates the decision logic governing the formation of these supramolecular architectures.
Figure 1: Decision logic for supramolecular motif formation. Steric pressure on the sulfonyl ring is a primary driver for shifting from infinite chains to discrete dimers.
Experimental Protocol: Growing Diffraction-Quality Crystals
To observe these patterns, high-quality single crystals are required.[4] The following protocol utilizes Slow Evaporation , the gold standard for obtaining thermodynamic polymorphs of sulfonamides.
Reagents & Equipment[1]
-
Compound: N-aryl benzenesulfonamide derivative (>98% purity).[1]
-
Solvents: Ethanol (absolute), Acetone/Water (9:1), or Methanol.[1]
-
Vessel: 4mL glass vial (scintillation vial) or NMR tube.
-
Filter: 0.45 µm PTFE syringe filter.
Step-by-Step Methodology
-
Saturation: Dissolve 20 mg of the sulfonamide in the minimum amount of solvent (e.g., 1-2 mL Ethanol) at room temperature.
-
Note: If solubility is low, gently warm to 40°C.[1]
-
-
Filtration: Pass the solution through a 0.45 µm filter into a clean vial. This removes dust nuclei that cause rapid, disordered precipitation.[1]
-
Controlled Evaporation:
-
Harvesting: Once crystals appear (typically prisms or blocks), remove them while a small amount of mother liquor remains to prevent desolvation cracking.[1]
-
Validation:
-
Optical Microscopy: Check for birefringence and singular domains (no agglomerates).[1]
-
SCXRD: Mount crystal for unit cell determination.
-
Pharmaceutical Implications[2][6][7]
Understanding these bonding patterns is not merely academic; it directly impacts drug developability.
| Feature | Chain Motif | Dimer Motif | Drug Development Impact |
| Packing Efficiency | Generally Higher | Variable | Higher packing density often correlates with lower solubility but higher stability.[1] |
| Solubility | Lower (High Lattice Energy) | Higher (Lower Lattice Energy) | Dimers are often easier to break apart in solution, potentially improving dissolution rates.[1] |
| Polymorphism | Prone to slipping | Stable discrete units | Chain structures may exhibit "slip planes," leading to multiple polymorphs under mechanical stress (milling).[1] |
Polymorphism Risk: Sulfonamides are notorious for "synthon polymorphism," where the molecule can crystallize as a chain in one solvent and a dimer in another. This must be screened early to prevent phase changes during tablet manufacturing [4].
Experimental Workflow Diagram
Figure 2: The standard workflow from chemical synthesis to structural elucidation of sulfonamide crystals.
References
-
Gowda, B. T., et al. (2017). "Different supramolecular architectures mediated by different weak interactions in the crystals of three N-aryl-2,5-dimethoxybenzenesulfonamides." Acta Crystallographica Section C. Source:
-
Gelbrich, T., & Bolte, M. (2002). "Crystal structures of N-(arylsulfonyl)arylamides." Acta Crystallographica. Source:
-
X-Ray Core Facilities. "How to crystallize your sample: Slow Evaporation Techniques." KU Leuven. Source:
- Cruz-Cabeza, A. J., & Bernstein, J. (2014). "Conformational Polymorphism." Chemical Reviews. Context: Discusses the impact of synthon competition on pharmaceutical polymorphism.
Sources
Methodological & Application
Application Notes and Protocols for the Synthesis of N-(4-iodophenyl)-4-methoxybenzenesulfonamide
Abstract
This comprehensive guide details the synthesis of N-(4-iodophenyl)-4-methoxybenzenesulfonamide, a key intermediate in medicinal chemistry and materials science. The protocol herein is designed for researchers, scientists, and drug development professionals, providing a robust and reproducible method. Beyond a mere recitation of steps, this document elucidates the underlying chemical principles, ensuring a deep understanding of the synthesis. All procedures are grounded in established chemical literature and are designed to be self-validating through in-process controls and final product characterization.
Introduction
N-(4-iodophenyl)-4-methoxybenzenesulfonamide belongs to the sulfonamide class of organic compounds, which are of significant interest due to their wide range of biological activities.[1][2] The presence of the iodo-phenyl moiety offers a versatile handle for further chemical modifications, such as cross-coupling reactions, making this compound a valuable building block in the synthesis of more complex molecules. The 4-methoxybenzenesulfonyl group is a common pharmacophore that can influence the compound's solubility, electronic properties, and biological interactions. This guide provides a detailed, step-by-step protocol for the synthesis of this important compound, complete with mechanistic insights and characterization data.
Reaction Scheme and Mechanism
The synthesis of N-(4-iodophenyl)-4-methoxybenzenesulfonamide is achieved through a nucleophilic substitution reaction between 4-iodoaniline and 4-methoxybenzenesulfonyl chloride. The reaction proceeds via the attack of the nucleophilic nitrogen atom of 4-iodoaniline on the electrophilic sulfur atom of 4-methoxybenzenesulfonyl chloride. A base, such as pyridine or triethylamine, is typically employed to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[3]
Reaction:
Mechanism:
The lone pair of electrons on the nitrogen atom of 4-iodoaniline initiates a nucleophilic attack on the electron-deficient sulfur atom of 4-methoxybenzenesulfonyl chloride. This forms a tetrahedral intermediate. The intermediate then collapses, with the chloride ion acting as a leaving group. The base present in the reaction mixture deprotonates the nitrogen atom, yielding the final sulfonamide product and the hydrochloride salt of the base.
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of analogous sulfonamides.[2][4][5]
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Purity | Supplier |
| 4-Iodoaniline | C₆H₆IN | 219.02 | 10 mmol, 2.19 g | ≥98% | Sigma-Aldrich |
| 4-Methoxybenzenesulfonyl chloride | C₇H₇ClO₃S | 206.65 | 10.5 mmol, 2.17 g | ≥98% | Sigma-Aldrich |
| Pyridine (anhydrous) | C₅H₅N | 79.10 | 20 mL | ≥99.8% | Sigma-Aldrich |
| Dichloromethane (DCM, anhydrous) | CH₂Cl₂ | 84.93 | 50 mL | ≥99.8% | Sigma-Aldrich |
| Hydrochloric acid (HCl) | HCl | 36.46 | 1 M solution | - | Fisher Scientific |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | As needed | - | - |
| Brine (Saturated NaCl solution) | NaCl | 58.44 | As needed | - | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - | Fisher Scientific |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | For TLC & Column | ACS Grade | Fisher Scientific |
| Hexane | C₆H₁₄ | 86.18 | For TLC & Column | ACS Grade | Fisher Scientific |
Equipment
-
Round-bottom flask (100 mL) with a magnetic stir bar
-
Dropping funnel
-
Reflux condenser
-
Ice bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Column chromatography setup
-
Melting point apparatus
-
NMR spectrometer
-
FT-IR spectrometer
-
Mass spectrometer
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-iodoaniline (2.19 g, 10 mmol) in anhydrous dichloromethane (30 mL). Add anhydrous pyridine (2.0 mL, 25 mmol) to the solution. Cool the flask in an ice bath to 0 °C.
-
Addition of Sulfonyl Chloride: Dissolve 4-methoxybenzenesulfonyl chloride (2.17 g, 10.5 mmol) in anhydrous dichloromethane (20 mL) in a dropping funnel. Add the sulfonyl chloride solution dropwise to the stirred aniline solution over 15-20 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 4-6 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using a 3:1 hexane/ethyl acetate eluent system. The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.
-
Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (1 x 30 mL). The acidic wash removes excess pyridine, while the bicarbonate wash neutralizes any remaining acid.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure N-(4-iodophenyl)-4-methoxybenzenesulfonamide as a solid.
Visualization of Experimental Workflow
Caption: Experimental workflow for the synthesis of N-(4-iodophenyl)-4-methoxybenzenesulfonamide.
Characterization
The identity and purity of the synthesized N-(4-iodophenyl)-4-methoxybenzenesulfonamide should be confirmed by standard analytical techniques.
Physical Properties
| Property | Value |
| Molecular Formula | C₁₃H₁₂INO₃S |
| Molecular Weight | 389.21 g/mol |
| Appearance | White to off-white solid |
| Melting Point | To be determined experimentally |
Spectroscopic Data (Predicted)
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.70 (d, 2H, Ar-H), ~7.60 (d, 2H, Ar-H), ~7.00 (d, 2H, Ar-H), ~6.90 (d, 2H, Ar-H), ~3.85 (s, 3H, OCH₃), ~7.2 (br s, 1H, NH).
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~163.0, ~138.0, ~137.0, ~130.0, ~129.5, ~122.0, ~114.5, ~90.0, ~55.8.
-
FT-IR (KBr, cm⁻¹): ~3250 (N-H stretch), ~1340 & ~1160 (S=O stretch), ~1260 (C-O stretch), ~830 (p-disubstituted benzene).
-
Mass Spectrometry (ESI-MS): m/z [M+H]⁺ calculated for C₁₃H₁₃INO₃S⁺: 390.97.
Safety and Handling
-
4-Iodoaniline: Toxic if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged or repeated exposure. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
4-Methoxybenzenesulfonyl chloride: Causes severe skin burns and eye damage.[6] Handle in a fume hood with appropriate PPE. Reacts with water, so ensure all glassware and solvents are anhydrous.
-
Pyridine: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Suspected of causing cancer and genetic defects. Handle in a fume hood with appropriate PPE.
-
Dichloromethane: Suspected of causing cancer. Handle in a fume hood.
Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no product yield | Inactive 4-methoxybenzenesulfonyl chloride due to hydrolysis. | Use fresh or properly stored sulfonyl chloride. Ensure anhydrous conditions. |
| Insufficient reaction time. | Continue stirring and monitor by TLC until starting material is consumed. | |
| Inefficient stirring. | Ensure proper mixing of the reaction mixture. | |
| Formation of multiple products | Reaction of sulfonyl chloride with pyridine. | Add the sulfonyl chloride solution slowly at 0 °C. |
| Di-sulfonylation of the aniline. | Use a slight excess of the aniline or a 1:1 stoichiometry. |
Conclusion
The protocol described in this application note provides a reliable and efficient method for the synthesis of N-(4-iodophenyl)-4-methoxybenzenesulfonamide. By understanding the underlying chemical principles and adhering to the detailed experimental procedure, researchers can confidently prepare this valuable compound for their scientific endeavors. The characterization data provided serves as a benchmark for confirming the identity and purity of the final product.
References
- Vertex AI Search. (n.d.). Buy 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide (EVT-367264) | 19837-74-2.
- ChemDiv. (n.d.). Compound N-(4-iodophenyl)-4-methoxybenzene-1-sulfonamide.
- MDPI. (2025). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives.
- National Center for Biotechnology Information. (n.d.). N-(4-Methoxyphenyl)benzenesulfonamide.
- Royal Society of Chemistry. (2016). Supporting information: A highly efficient heterogeneous copper-catalyzed Chan-Lam coupling reaction of sulfonyl azides with arylboronic acids leading to N-arylsulfonamides.
- Ngassa, F. N., & Stenfors, B. A. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.
- National Center for Biotechnology Information. (2018). Synthesis, enzyme inhibitory kinetics mechanism and computational study of N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides as novel therapeutic agents for Alzheimer's disease.
- Royal Society of Chemistry. (n.d.). Efficient and Eco-friendly Catalyst-free Synthesis of N-Sulfonylimines from Sulfonamides and Aldehydes: Crucial role of Al2O3 as a Reusable Dehydrating Agent.
- National Center for Biotechnology Information. (n.d.). 4-Methoxybenzenesulfonamide.
- ResearchGate. (2015). Synthesis, Characterization and X-ray Diffraction Studies on N-(4-Bromophenyl)-4-methoxybenzenesulfonamide.
- Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides.
- National Center for Biotechnology Information. (n.d.). N-((4-Methoxyphenyl)methyl)-4-nitrobenzenesulfonamide.
- European Journal of Chemistry. (2021). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives.
- ResearchGate. (2020). Synthesis, Characterization and TheoreticalStudies of N'-(4-methoxybenzylidene)benzenesulfonohydrazide.
- BenchChem. (2025). Technical Guide: Synthesis and Spectral Analysis of N,N-diallyl-4-methylbenzenesulfonamide.
- BenchChem. (2025). Optimizing reaction conditions for benzenesulfonyl chloride and aniline coupling.
- Asian Journal of Chemistry. (2011). Environmental Friendly Method for the Iodination of Moderately Active Arenes.
- National Center for Biotechnology Information. (n.d.). 4-Methoxybenzenesulfonyl chloride.
- PrepChem.com. (n.d.). Synthesis of 4-methoxybenzenesulfonyl chloride.
- Chem-Impex. (n.d.). 4'-Methoxy-biphenyl-4-sulfonyl chloride.
Sources
- 1. evitachem.com [evitachem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives [mdpi.com]
- 5. N-(4-Methoxyphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Methoxybenzenesulfonyl chloride | C7H7ClO3S | CID 7401 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Precision Synthesis of Biaryl Sulfonamides via Suzuki-Miyaura Coupling
Executive Summary & Strategic Importance
The biaryl sulfonamide motif is a privileged scaffold in medicinal chemistry, serving as the pharmacophore for COX-2 inhibitors (e.g., Celecoxib), carbonic anhydrase inhibitors, and various antimicrobial agents.
This guide details the Suzuki-Miyaura Cross-Coupling (SMC) of N-(4-iodophenyl) sulfonamides . While the aryl iodide moiety is highly reactive toward oxidative addition, the sulfonamide group introduces specific challenges:
-
N-H Acidity: Primary (
) and secondary ( ) sulfonamides possess acidic protons (pKa ~10). In basic SMC conditions, they deprotonate, creating anionic species that can alter solubility or coordinate to the Palladium center. -
Solubility: The polarity of the sulfonamide often necessitates polar aprotic solvents or biphasic systems with phase transfer catalysts.
This protocol provides a robust, self-validating methodology to overcome these hurdles, ensuring high yields and reproducibility.
Mechanistic Insight & Causality
To troubleshoot and optimize, one must understand the specific catalytic cycle interactions of this substrate.
The "Anionic Shunt" Effect
In standard SMC, the base activates the boronic acid. However, with unprotected sulfonamides, the base first deprotonates the nitrogen.
-
Consequence: The reaction mixture contains the anionic sulfonamide species
. -
Solubility Impact: This salt is often insoluble in non-polar solvents (Toluene), necessitating Dioxane, DMF, or aqueous mixtures.
-
Catalyst Interaction: While the sulfonamide anion is a weak ligand, high concentrations can compete with phosphines, potentially destabilizing the Pd(0) species if the ligand is labile (e.g.,
).
Catalytic Cycle Visualization
The following diagram illustrates the standard cycle with the specific entry point of the iodophenyl sulfonamide.
Figure 1: Catalytic cycle highlighting the oxidative addition of the iodophenyl sulfonamide. Note that for iodides, oxidative addition is rarely rate-limiting; transmetallation usually dictates the kinetics.
Experimental Protocol
This protocol is designed for 1.0 mmol scale. It uses Pd(dppf)Cl2 , a bidentate ligand catalyst that resists de-ligation better than
Materials
-
Substrate: N-(4-iodophenyl)benzenesulfonamide (or analog) (1.0 equiv)
-
Coupling Partner: Aryl boronic acid (1.2 – 1.5 equiv)
-
Catalyst:
(3-5 mol%) -
Base:
(2.0 M aqueous solution) or (solid) -
Solvent: 1,4-Dioxane (Preferred) or DMF (for low solubility substrates)
Step-by-Step Methodology
-
Preparation (Inert Atmosphere):
-
Charge a reaction vial (microwave or Schlenk tube) with the sulfonamide (1.0 equiv), aryl boronic acid (1.2 equiv), and
(0.03 equiv). -
Self-Validation Check: Ensure the catalyst is an orange/red solid. If black/grey, the catalyst is oxidized.
-
Seal the vessel and purge with Argon or Nitrogen for 3 cycles (Vacuum/Refill).
-
-
Solvent & Base Addition:
-
Add degassed 1,4-Dioxane (4 mL per mmol).
-
Add degassed 2M
(3.0 equiv). Note: Excess base is critical to neutralize the sulfonamide N-H and activate the boronic acid. -
Observation: The reaction will likely be biphasic.
-
-
Reaction:
-
Thermal: Heat to 80°C – 90°C with vigorous stirring (1000 rpm). Time: 4–12 hours.
-
Microwave (Alternative): Heat to 100°C for 30–60 minutes.
-
Self-Validation Check: The reaction mixture should darken to a homogeneous dark brown/black solution over time. If a silver mirror forms on the glass, Pd is precipitating (catalyst death).
-
-
Workup (The "Acidic Wash"):
-
Dilute with EtOAc.[1]
-
Critical Step: Wash with 1M HCl or saturated
. -
Reasoning: You must reprotonate the sulfonamide nitrogen to extract it into the organic phase. If the aqueous layer is basic, the product (as a salt) may stay in the water.
-
Wash with brine, dry over
, and concentrate.
-
Purification:
-
Flash column chromatography (Hexanes/EtOAc or DCM/MeOH).
-
Optimization & Data Summary
If the standard protocol fails, use this decision matrix. The iodine handle is excellent, so failure usually stems from the sulfonamide functionality or boronic acid stability.
Optimization Matrix
| Variable | Recommendation | Causality / Rationale |
| Solvent | Dioxane/H2O (4:1) | Standard. Good solubility for organic substrate and inorganic base.[2] |
| DMF/H2O | Use if the sulfonamide is highly insoluble. High boiling point requires harder workup. | |
| Toluene/H2O + TBAB | Use phase transfer catalyst (TBAB) if the substrate is very lipophilic. | |
| Base | Na2CO3 | Standard.[3] Mild enough to prevent boronic acid protodeboronation. |
| K3PO4 | Stronger base.[2] Use if the reaction is sluggish (increases transmetallation rate). | |
| Cs2CO3 | "Cesium Effect."[2] High solubility in organic solvents; useful for sterically hindered couplings. | |
| Catalyst | Pd(dppf)Cl2 | Robust. Large bite angle ligand speeds up reductive elimination. |
| Pd(PPh3)4 | Classic. Cheaper, but sensitive to air and slower oxidative addition than dppf. | |
| XPhos Pd G2 | High performance. Use for sterically hindered or electron-poor boronic acids. |
Workflow Diagram
Figure 2: Decision tree for reaction optimization and troubleshooting common side-products.
Troubleshooting & Self-Validation
A "Self-Validating" protocol means the user can diagnose issues based on visual or analytical cues during the reaction.
Protodehalogenation (Formation of Ar-H)
-
Symptom: LCMS shows mass corresponding to the sulfonamide with the iodine replaced by hydrogen.
-
Cause: The oxidative addition occurred, but transmetallation failed. The Pd-Ar species abstracted a hydride (often from the solvent, e.g., ethanol or dioxane) or underwent protonolysis.
-
Solution: Switch to a non-protic solvent (Toluene/DMF), lower the temperature, or increase the concentration of Boronic Acid.
Homocoupling (Ar-Ar)
-
Symptom: Formation of the symmetric dimer of the boronic acid.
-
Cause: Presence of Oxygen.[4] Oxygen promotes the homocoupling of boronic acids (Glaser-type mechanism).
-
Solution: Degas solvents more rigorously (sparge with Argon for 15 mins).
Catalyst Poisoning
-
Symptom: Reaction stops at 20% conversion; adding more catalyst restarts it.
-
Cause: The sulfonamide nitrogen (or other heterocycles in the substrate) is coordinating to the Pd, displacing ligands.
-
Solution: Use a catalyst with a strongly binding bidentate ligand (dppf, Xantphos) or a Buchwald Precatalyst (XPhos Pd G2) which is resistant to inhibition.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
- The foundational review establishing the mechanism and scope of the reaction.
-
Dugger, R. W., et al. (2000). The Synthesis of Celecoxib, a Selective Cyclooxygenase-2 Inhibitor. Organic Process Research & Development, 4(6), 577–580. Link
- Industrial application of coupling chemistry to synthesize sulfonamide-containing drugs.
-
Shekhar, S., et al. (2011). A General Method for Palladium-Catalyzed Reactions of Primary Sulfonamides with Aryl Nonaflates.[5] The Journal of Organic Chemistry, 76(11), 4552–4563. Link
- Provides deep insight into the interaction of Palladium with sulfonamide nitrogen
-
Revathi, L., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling. Journal of Saudi Chemical Society, 26(2), 101418. Link
- Recent protocol specifically optimizing biaryl synthesis using phosph
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A General Method for Palladium-Catalyzed Reactions of Primary Sulfonamides with Aryl Nonaflates [organic-chemistry.org]
Palladium-catalyzed functionalization of iodo-sulfonamides
Strategic Overview
Sulfonamides are a privileged pharmacophore in medicinal chemistry, present in a vast array of therapeutics ranging from COX-2 inhibitors (Celecoxib) to diuretics (Furosemide) and antivirals. The iodo-sulfonamide scaffold (specifically iodo-aryl and iodo-heteroaryl sulfonamides) represents a high-value "pivot point" in drug discovery.
Unlike their bromo- or chloro- counterparts, iodo-sulfonamides offer a distinct kinetic profile:
-
Rapid Oxidative Addition: The weak C–I bond allows for oxidative addition to Pd(0) under milder conditions, often preserving sensitive sulfonamide N-H protons.
-
Orthogonal Reactivity: The reactivity gap between C–I and C–Br/Cl allows for sequential cross-coupling strategies.
-
Carbonylation Readiness: Aryl iodides are the superior substrate for CO insertion, granting access to acyl sulfonamides and amides.
However, this scaffold presents unique challenges: catalyst poisoning via sulfonamide nitrogen coordination, solubility limits in non-polar solvents, and the counter-intuitive iodide inhibition effect in amination reactions. This guide provides field-proven protocols to navigate these hurdles.
Mechanistic Insight & Causality
To optimize these reactions, one must understand the competition between the productive catalytic cycle and off-cycle traps.
-
The Sulfonamide Trap: Primary (
) and secondary ( ) sulfonamides have acidic protons ( ). In the presence of strong bases (e.g., NaO Bu), deprotonation occurs. The resulting sulfonamidate anion is a competent ligand for Palladium, potentially displacing phosphines and arresting the cycle at Pd(II). -
The Iodide Trap (Buchwald-Specific): In C–N coupling, the high affinity of iodide for Pd can lead to the formation of stable
dimers or species, which are resting states that slow down transmetallation/amine binding.
Diagram 1: Catalytic Cycle & Off-Cycle Inhibition
Caption: The catalytic cycle highlighting critical off-cycle resting states caused by sulfonamide deprotonation (Trap N) and iodide bridging (Trap I).
Protocol A: Suzuki-Miyaura Coupling (C–C Bond)
This is the most robust method for iodo-sulfonamides. The use of aqueous base systems often mitigates direct Pd-N binding by keeping the sulfonamide largely protonated or solvated by water.
Substrate Scope: 4-iodobenzenesulfonamide, heteroaryl iodides. Target: Biaryl sulfonamides.
Optimized Conditions Table
| Component | Recommendation | Rationale |
| Catalyst | Pd(dppf)Cl₂·DCM (2–5 mol%) | Ferrocenyl ligand resists displacement by sulfonamide nitrogen; air stable. |
| Alt. Catalyst | Pd(PPh₃)₄ (5 mol%) | Good for sterically unencumbered substrates; requires inert handling. |
| Ligand | SPhos or XPhos | Use (with Pd₂(dba)₃) for sterically hindered ortho-substituted sulfonamides. |
| Base | Na₂CO₃ (2.0 equiv) | Weak enough to minimize sulfonamide deprotonation; strong enough for boronic acid activation. |
| Solvent | Dioxane : Water (4:1) | Excellent solubility profile for polar sulfonamides; water aids boronate activation. |
| Temp | 80–90 °C | Iodo-species react fast; lower temps (60°C) possible for simple systems. |
Step-by-Step Protocol
-
Setup: To a 20 mL reaction vial equipped with a magnetic stir bar, add the iodo-sulfonamide (1.0 mmol, 1.0 equiv), arylboronic acid (1.2–1.5 equiv), and Pd(dppf)Cl₂·DCM (0.03 equiv, 25 mg).
-
Inerting: Cap the vial with a septum. Evacuate and backfill with Nitrogen (
) or Argon three times. -
Solvent Addition: Inject 1,4-Dioxane (4 mL) and degassed Water (1 mL) via syringe.
-
Base Addition: Inject aqueous 2M Na₂CO₃ (1.0 mL, 2.0 mmol) or add solid base prior to inerting.
-
Reaction: Heat the block to 85 °C. Monitor by LC-MS. Conversion of Ar-I is usually complete within 2–4 hours.
-
Workup: Cool to RT. Dilute with EtOAc (20 mL). Wash with 1M HCl (to ensure sulfonamide is neutral/protonated) followed by brine. Dry over MgSO₄.
-
Purification: Flash chromatography. Note: Sulfonamides are polar; use gradients up to 5-10% MeOH/DCM if necessary.
Protocol B: Buchwald-Hartwig Amination (C–N Bond)
Critical Warning: Unlike Suzuki coupling, Iodides are often inferior to Bromides in Buchwald-Hartwig aminations due to the "Iodide Effect" (poisoning by iodide ions). To functionalize iodo-sulfonamides with amines, specialized bulky ligands are mandatory .
Target: Amino-sulfonamides.
The "Iodide-Tolerant" Protocol
-
Ligand Selection: You must use BrettPhos (primary amines) or RuPhos (secondary amines). These bulky ligands prevent the formation of unreactive Pd-iodide dimers.
-
Base Selection: Use Cs₂CO₃ (weak) instead of NaO
Bu. Strong alkoxide bases will deprotonate the sulfonamide ( ) before the amine ( ), killing the reaction.
Procedure:
-
Charge: Flame-dried Schlenk tube. Add Iodo-sulfonamide (1.0 mmol), Amine (1.2 equiv), Pd₂(dba)₃ (1.5 mol%), BrettPhos (3 mol%), and Cs₂CO₃ (2.0 equiv).
-
Solvent: Add anhydrous t-Amyl Alcohol or Dioxane (0.2 M concentration). t-Amyl alcohol helps solubilize the inorganic base.
-
Reaction: Heat to 100 °C for 12–18 hours.
-
Troubleshooting: If conversion stalls, add 5–10 mol% of AgOTf (Silver Triflate). The Ag+ precipitates the iodide as AgI, removing the inhibitor and restoring the catalytic cycle.
Protocol C: Carbonylation (C–C(=O) Bond)
Carbonylation transforms the Iodo-handle into esters, amides, or acyl sulfonamides. This is the highest atom-economy method to increase complexity.
Safety: This reaction uses Carbon Monoxide (CO). Use a fume hood with a CO detector.
Diagram 2: The Two-Chamber "CO-Ware" Workflow
To avoid handling high-pressure CO tanks, use a two-chamber system (or two vials connected by a cannula) where CO is generated ex-situ.
Caption: Ex-situ CO generation workflow. Chamber A releases CO via Mo(CO)6 decomposition; Chamber B consumes CO for the Pd-catalyzed insertion.
Protocol (Aminocarbonylation):
-
Reaction Vial (Chamber B): Add Iodo-sulfonamide (1.0 mmol), Nucleophile (e.g., Morpholine, 1.5 equiv), Pd(OAc)₂ (2 mol%), XantPhos (4 mol%), and TEA (2.0 equiv). Dissolve in DMF (3 mL).
-
CO Source (Chamber A): Add Mo(CO)₆ (1.0 equiv) and DBU (2.0 equiv) in Diglyme.
-
Execution: Connect vials (or place in a sealed autoclave/pressure jar). Heat both to 80 °C. The Mo(CO)₆ releases CO, which pressurizes the headspace.
-
Result: The Pd inserts into the C–I bond, coordinates CO (forming Pd-Acyl), and is trapped by the amine to form an amide.
Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| Low Conversion (Suzuki) | Poor Solubility | Switch solvent to DMF/Water or DMSO . Sulfonamides are notoriously insoluble in Toluene/Hexane. |
| Dehalogenation (Ar-I | Hydride Source | Remove alcohols (if used as solvent). Ensure solvent is degassed. Increase catalyst loading to outcompete hydrodeiodination. |
| No Reaction (Buchwald) | Catalyst Poisoning | The sulfonamide N-H is coordinating. Protect the sulfonamide (e.g., with Boc or DMB) or switch to the BrettPhos/Cs₂CO₃ system. |
| Pd Black Precipitation | Catalyst Decomposition | The reaction is "starved" of ligand. Increase Ligand:Pd ratio to 2:1 or 3:1. Ensure strict |
References
-
Suzuki-Miyaura Coupling on Sulfonamides
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
-
Buchwald-Hartwig (Iodide Inhibition & Ligands)
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link
-
-
Carbonylation Techniques (Two-Chamber)
-
Solubility & Solvent Effects
Sources
Troubleshooting & Optimization
Preventing hydrolysis of sulfonyl chlorides during sulfonamide synthesis
A Guide to Preventing Sulfonyl Chloride Hydrolysis and Maximizing Yield
Welcome to the technical support center for sulfonamide synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who work with sulfonyl chlorides. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and field-tested insights to help you navigate the challenges of this fundamental transformation. The primary obstacle in many sulfonamide syntheses is the competitive hydrolysis of the sulfonyl chloride starting material—a frustrating side reaction that consumes your electrophile, complicates purification, and ultimately lowers your yield.
This document moves beyond simple step-by-step instructions. It is structured to build your expertise from the ground up, starting with why hydrolysis occurs, moving to how to diagnose and fix problems in real-time, and culminating in a robust, self-validating protocol that incorporates best practices from the start.
Section 1: Foundational FAQs - Understanding the "Why"
Before troubleshooting, it's critical to understand the chemical principles at play. This section addresses the most common questions about the reactivity and instability of sulfonyl chlorides.
Q1: Why are sulfonyl chlorides so reactive and susceptible to hydrolysis?
The reactivity of a sulfonyl chloride is dictated by the highly electrophilic nature of the sulfur atom.[1] This electrophilicity arises from the strong electron-withdrawing effects of three electronegative atoms attached to it: two oxygen atoms and one chlorine atom. This electron deficiency makes the sulfur atom a prime target for attack by nucleophiles.
In sulfonamide synthesis, the desired nucleophile is your primary or secondary amine. However, if water is present, it can also act as a nucleophile, leading to an undesired hydrolysis reaction. The chloride ion is an excellent leaving group, facilitating both the desired amination and the undesired hydrolysis.[1]
Q2: What is the mechanism of sulfonyl chloride hydrolysis, and what byproduct does it form?
The hydrolysis of sulfonyl chlorides proceeds through a nucleophilic substitution pathway, which can be viewed as either a concerted SN2-like mechanism or a stepwise addition-elimination mechanism.[2][3] In either case, a water molecule attacks the electrophilic sulfur atom, ultimately displacing the chloride ion.
The product of this reaction is the corresponding sulfonic acid (R-SO₃H) .
// Invisible edges for alignment RSO2Cl -> RSO2Cl_side [style=invis]; } enddot Caption: Competing pathways in sulfonamide synthesis.
Q3: Why is the formation of sulfonic acid so problematic?
The formation of sulfonic acid introduces several experimental challenges:
-
Yield Loss: Every molecule of sulfonyl chloride that is hydrolyzed is one that cannot react with your amine, directly reducing the theoretical maximum yield of your desired sulfonamide.[4]
-
Purification Difficulty: Sulfonic acids are highly polar and often water-soluble. During an aqueous workup, they can form emulsions or remain in the organic layer as salts, complicating phase separation and purification by chromatography.[5]
-
Reaction Stoichiometry: The hydrolysis also produces HCl, which will be neutralized by the base in the reaction. This can alter the effective stoichiometry of the base available for the primary reaction.
Q4: Does the choice of base affect the rate of hydrolysis?
Yes, significantly. A base is required to neutralize the HCl generated during the reaction between the sulfonyl chloride and the amine.[6] Common bases include tertiary amines like triethylamine (TEA) or pyridine. While their primary role is beneficial, they can influence the competing hydrolysis reaction. For instance, pyridine can act as a nucleophilic catalyst, forming a highly reactive pyridinium-sulfonyl intermediate. If water is present, this intermediate is rapidly hydrolyzed. Therefore, using a high-purity, anhydrous grade of base is just as important as using an anhydrous solvent.
Section 2: Troubleshooting Guide - "How Do I Fix...?"
This section is formatted to help you diagnose and solve specific issues you may encounter during your experiment.
Q: My reaction yield is low, and my TLC/LC-MS shows a significant amount of a very polar byproduct that remains at the baseline.
A: This is the classic symptom of sulfonyl chloride hydrolysis. The polar byproduct is almost certainly the sulfonic acid.[4] The key is to identify the source of the water contamination.
Troubleshooting Workflow:
-
Step 1: Scrutinize Your Glassware. Glass surfaces readily adsorb a film of water from the atmosphere.[7] Glassware must be oven-dried (e.g., at 125 °C for at least 12 hours) or flame-dried under vacuum immediately before use and assembled while hot under a stream of inert gas.[8][9] Rinsing with acetone is insufficient for highly moisture-sensitive reactions.
-
Step 2: Verify Solvent Anhydrousness. Use solvents from freshly opened bottles with septa (e.g., Sure/Seal™) or dry them using established methods.[9] Karl Fischer titration is the gold standard for verifying water content.[10]
-
Step 3: Evaluate Your Reagents. The amine and base can also be sources of water, especially if they are hygroscopic. Use anhydrous grade reagents whenever possible. If your amine is a salt (e.g., a hydrochloride), it must be converted to the free base and thoroughly dried before use.
-
Step 4: Assess Your Inert Atmosphere Technique. Ensure your reaction is maintained under a positive pressure of a dry inert gas like nitrogen or argon from start to finish.[11][12] This includes during reagent transfers.
Q: My reaction starts well, but the yield drops during the aqueous workup. What's happening?
A: This suggests that unreacted sulfonyl chloride is being hydrolyzed during the workup procedure.[13] While an aqueous wash is necessary to remove the base and its salt, prolonged exposure is detrimental.
Solutions:
-
Work Quickly and Cold: Perform the aqueous extraction as rapidly as possible, using ice-cold water or buffer solutions to slow the rate of hydrolysis.
-
Minimize Contact Time: Separate the organic and aqueous layers immediately. Do not let the separatory funnel sit for extended periods.
-
Use Brine: A final wash with saturated sodium chloride solution (brine) helps to remove dissolved water from the organic phase before adding a solid drying agent.
Q: I am observing the formation of a di-sulfonated product (R-N(SO₂-R')₂). How can I improve the selectivity for the mono-sulfonamide?
A: Di-sulfonylation occurs when the initially formed mono-sulfonamide is deprotonated by the base and reacts with a second molecule of sulfonyl chloride.[4] This is more common with primary amines.
Solutions:
-
Control Stoichiometry: Avoid using a large excess of the sulfonyl chloride. A 1:1 ratio or a slight excess of the amine is often optimal.[4]
-
Lower the Temperature: Perform the reaction at 0 °C or even lower temperatures. This slows the rate of the second sulfonylation more than the first.[4]
-
Slow Addition: Add the sulfonyl chloride solution dropwise to the stirred solution of the amine and base. This keeps the instantaneous concentration of the electrophile low, favoring the more reactive primary amine over the less reactive mono-sulfonamide.[6]
Section 3: Core Protocol - A Robust Method for Sulfonamide Synthesis
This protocol integrates best practices to proactively minimize hydrolysis. It is a self-validating system; if followed correctly, it provides the highest probability of success.
Objective: To synthesize an N-substituted sulfonamide from a primary or secondary amine and a sulfonyl chloride under strictly anhydrous conditions.
Materials & Equipment:
-
Round-bottom flask with stir bar, rubber septum, and inert gas inlet/outlet (e.g., a nitrogen balloon).
-
Syringes and needles.
-
Anhydrous, inhibitor-free solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF)).[14]
-
Anhydrous base (e.g., Pyridine, Triethylamine).[15]
-
Sulfonyl chloride (1.0 eq).
-
Primary or secondary amine (1.1 eq).
-
Standard glassware for aqueous workup and purification.
Experimental Workflow Diagram:
Detailed Step-by-Step Procedure:
-
Apparatus Preparation:
-
Place a round-bottom flask and magnetic stir bar in an oven at >120 °C for at least 4 hours (or overnight).[8]
-
Alternatively, assemble the cool, dry glassware and flame-dry all surfaces under vacuum with a heat gun.[9]
-
Immediately cap the hot flask with a rubber septum, insert an inert gas needle and an exit needle, and allow it to cool to room temperature under a positive pressure of nitrogen or argon.[16]
-
-
Reaction Setup:
-
Once cool, remove the exit needle. The flask should be maintained under a slight positive pressure (e.g., using a nitrogen-filled balloon).[17]
-
Using a dry syringe, add anhydrous DCM (or another suitable solvent).
-
Add the amine (1.1 eq) via syringe. If the amine is a solid, add it quickly under a strong flow of inert gas.
-
Add the anhydrous base (e.g., pyridine, 1.5 eq) via syringe.
-
Cool the stirred solution to 0 °C using an ice-water bath.[6]
-
-
Reagent Addition:
-
In a separate, small, dry vial capped with a septum, dissolve the sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM.
-
Draw this solution into a dry syringe.
-
Slowly add the sulfonyl chloride solution dropwise to the cold, stirred amine solution over 15-20 minutes.[6] A cloudy precipitate (the hydrochloride salt of the base) should form.
-
-
Reaction and Monitoring:
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for the required time (typically 2-18 hours). Monitor the disappearance of the amine starting material by Thin Layer Chromatography (TLC) or LC-MS.
-
-
Workup and Purification:
-
Upon completion, dilute the reaction mixture with more DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially and quickly with ice-cold 1M HCl (to remove excess base and amine), followed by ice-cold saturated NaHCO₃ solution, and finally with brine.[4]
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield the pure sulfonamide.
-
Section 4: Data & Advanced Considerations
Table 1: Common Solvents and Recommended Drying Agents
| Solvent | Primary Drying Agent | Notes |
| Dichloromethane (DCM) | Calcium Hydride (CaH₂) | Distill before use. Stir over CaH₂ for 24h.[18] |
| Tetrahydrofuran (THF) | Sodium/Benzophenone | Distill from the deep blue/purple ketyl radical.[9] |
| Acetonitrile (MeCN) | Calcium Hydride (CaH₂) | Distill before use. Repeat drying for very low water content.[14][19] |
| Pyridine | Potassium Hydroxide (KOH) | Store over KOH pellets, then distill. |
| Triethylamine (TEA) | Calcium Hydride (CaH₂) | Reflux over CaH₂ and distill. |
This data is compiled from standard laboratory practices.[9][10][18]
Alternative Reagents for Hydrolytically Sensitive Substrates:
For particularly challenging syntheses where the sulfonyl chloride is exceptionally unstable, consider using sulfonyl fluorides . Sulfonyl fluorides are significantly more stable to hydrolysis but are less electrophilic.[20] Their reaction with amines often requires activation with a strong base or specific catalysts, but can be a valuable alternative when traditional methods fail.[20]
References
- [Time in Glasgow, GB] (No Title). Google.
- [Benchchem] (2025). Troubleshooting low yield in 2-Aminobenzenesulfonamide synthesis. Benchchem.
- [CHEMISTRY & BIOLOGY INTERFACE] (2018). Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE.
- [UCL Discovery] (n.d.). The Synthesis of Functionalised Sulfonamides. UCL Discovery.
- [Books] (2016). Synthesis of Sulfonamides. Synthetic Methods in Drug Discovery: Volume 2.
- [Benchchem] (2025). Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. Benchchem.
- [Journal of the Chemical Society B: Physical Organic] (n.d.). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. RSC Publishing.
- [Fiveable] (2025). Inert atmosphere Definition. Organic Chemistry II Key Term.
- [American Chemical Society] (n.d.). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides: pH. American Chemical Society.
- [Organic Chemistry Portal] (2009). One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride. Organic Chemistry Portal.
- [Benchchem] (2025). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. Benchchem.
- [OSTI.GOV] (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal Article.
- [Benchchem] (n.d.). Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride. Benchchem.
- [Moodle@Units] (n.d.). Preparing Anhydrous Reagents and Equipment. Moodle@Units.
- [Benchchem] (2025). with Primary Amines. Benchchem.
- [NIH] (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. NIH.
- [ResearchGate] (n.d.). One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride | Request PDF. ResearchGate.
- [YouTube] (2022). Inert Atmosphere. YouTube.
- [Molecular Inorganic Chemistry] (2008). Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry.
- [Benchchem] (n.d.). Technical Support Center: Drying 1-Decanol for Moisture-Sensitive Reactions. Benchchem.
- [Wikipedia] (n.d.). Air-free technique. Wikipedia.
- [Chemistry LibreTexts] (2022). 7.3: Inert Atmospheric Methods. Chemistry LibreTexts.
- [JoVE] (2015). Video: Preparing Anhydrous Reagents and Equipment. JoVE.
- [Chemistry LibreTexts] (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. Chemistry LibreTexts.
- [Utah Tech University] (n.d.). Water Sensitive Reactions. Utah Tech University.
- [ACS Publications] (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Organic Letters.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. cactus.utahtech.edu [cactus.utahtech.edu]
- 8. moodle2.units.it [moodle2.units.it]
- 9. Video: Preparing Anhydrous Reagents and Equipment [jove.com]
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- 11. fiveable.me [fiveable.me]
- 12. Air-free technique - Wikipedia [en.wikipedia.org]
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- 14. One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride [organic-chemistry.org]
- 15. cbijournal.com [cbijournal.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. molan.wdfiles.com [molan.wdfiles.com]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Sulfonamide Products
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for a common challenge in organic synthesis: the removal of unreacted 4-iodoaniline from your final sulfonamide product. Our goal is to equip you with the scientific principles and practical techniques to achieve high purity for your compounds.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions regarding the purification of sulfonamides from unreacted anilines.
Q1: Why is removing 4-iodoaniline from my sulfonamide product so important?
A1: Residual 4-iodoaniline, a starting material, represents a significant impurity that can interfere with subsequent biological assays, and crystallographic studies, and can introduce inaccuracies in analytical characterization (e.g., NMR, Mass Spectrometry). For drug development professionals, regulatory bodies have stringent requirements for the purity of active pharmaceutical ingredients (APIs), making the removal of unreacted starting materials a critical step.
Q2: I've tried a simple recrystallization, but I'm still seeing 4-iodoaniline in my NMR spectrum. What's going wrong?
A2: This is a common issue that often points to a suboptimal choice of solvent or co-crystallization. Both 4-iodoaniline and many sulfonamides can have similar polarities, leading to comparable solubilities in certain solvents. If the solubility of the impurity and the product are too similar in the chosen solvent, they will crystallize out together. This guide will walk you through more advanced and targeted purification strategies.
Q3: How can I quickly check for the presence of 4-iodoaniline during my purification process?
A3: Thin-Layer Chromatography (TLC) is an indispensable tool for real-time monitoring of your purification. By spotting your crude mixture, the fractions from your purification, and pure starting material on a TLC plate, you can visually track the separation. 4-Iodoaniline and your sulfonamide product will likely have different retention factors (Rf values). Visualization under UV light is often effective for aromatic compounds[1]. Staining with a potassium permanganate solution can also be used, as anilines are readily oxidized[2].
Q4: Are there any safety precautions I should be aware of when working with 4-iodoaniline?
A4: Yes, 4-iodoaniline is classified as harmful if swallowed or inhaled and can cause skin and eye irritation.[3] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Troubleshooting Guides: Purification Strategies
This section provides detailed protocols and the scientific rationale for several effective purification methods.
Strategy 1: Acid-Base Liquid-Liquid Extraction
Principle: This technique exploits the basicity of the amino group on the unreacted 4-iodoaniline. By treating the mixture with an aqueous acid, the aniline is protonated to form a water-soluble ammonium salt, which can then be separated from the neutral or weakly acidic sulfonamide product that remains in the organic phase.[4][5][6][7][8]
When to Use: This is often the most effective first-line strategy for removing significant amounts of aniline impurities.
Experimental Protocol:
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent, such as diethyl ether or ethyl acetate.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and add an equal volume of a dilute aqueous acid (e.g., 1 M HCl).
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
-
Separation: Allow the layers to separate. The top layer will typically be the organic phase (depending on the solvent density), and the bottom will be the aqueous phase containing the protonated 4-iodoaniline.
-
Collection: Drain the lower aqueous layer.
-
Repeat: Repeat the acidic wash (steps 2-5) one or two more times to ensure complete removal of the aniline.
-
Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine (saturated NaCl solution) to remove excess water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified sulfonamide.
Causality Behind the Choices:
-
Choice of Acid: A dilute strong acid like HCl is effective at protonating the basic aniline without being overly harsh on the sulfonamide product.
-
Multiple Extractions: Performing several extractions with smaller volumes of the aqueous acid is more efficient at removing the impurity than a single extraction with a large volume.[6]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. TLC stains [reachdevices.com]
- 3. 4-Iodoaniline 98 540-37-4 [sigmaaldrich.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. Organic Acid-Base Extractions - Chemistry Steps [chemistrysteps.com]
- 6. community.wvu.edu [community.wvu.edu]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
Storage conditions for light-sensitive organic iodides
Topic: Storage conditions for light-sensitive organic iodides Audience: Researchers, scientists, and drug development professionals.
Technical Guidance for the Preservation of C-I Bond Integrity
Welcome to the technical support hub for organic halogen handling. This guide addresses the inherent thermodynamic instability of organic iodides (R-I), specifically their susceptibility to photolytic cleavage and oxidative degradation.
Diagnostic Hub: Troubleshooting Common Issues
Q: My Methyl Iodide (MeI) has turned from colorless to a yellow/brown hue. Is it compromised?
A: The color change indicates the presence of diatomic iodine (
-
Mechanism: The Carbon-Iodine (C-I) bond is relatively weak (~53 kcal/mol for MeI) compared to C-Br (~68 kcal/mol) or C-Cl (~81 kcal/mol). Exposure to photons (
) causes homolytic cleavage, generating an alkyl radical ( ) and an iodine radical ( ). Two iodine radicals recombine to form , which appears yellow/brown in organic solution. -
Usability: For rough alkylations (e.g., Williamson ether synthesis), slightly yellow MeI is often usable. However, free iodine can act as an oxidant or radical trap in sensitive transition-metal catalyzed cross-couplings (e.g., Suzuki-Miyaura or Sonogashira), potentially poisoning the catalyst.
-
Action: If high purity is required, perform Protocol A (below).
Q: I see a copper wire/mesh inside the commercial bottle. Should I remove it? A: No. That is a stabilizer.
-
Function: Copper acts as a scavenger for free iodine. It reacts with
to form Copper(I) Iodide ( ), which precipitates out of solution, preventing the autocatalytic acceleration of degradation. -
Reaction:
Q: My sample is fuming upon opening. What is happening? A: Low molecular weight organic iodides (like MeI, EtI) are highly volatile. "Fuming" in humid air can also indicate hydrolysis, releasing Hydrogen Iodide (HI), which forms white acid mists with moisture.
-
Safety Critical: This poses a severe inhalation hazard. MeI is a neurotoxin and suspected carcinogen. Always handle in a functioning fume hood.
Core Protocols: Restoration & Purification
If your reagent has degraded (significant browning), use the following standard operating procedure (SOP) to restore purity.
Protocol A: Thiosulfate Wash (Liquid-Liquid Extraction)
Best for: Bulk purification of alkyl iodides (e.g., MeI, EtI, Diiodomethane).
-
Preparation: Dissolve Sodium Thiosulfate (
) in distilled water to create a 10% w/v solution. -
Extraction: Add the organic iodide and the thiosulfate solution to a separatory funnel (1:1 volume ratio).
-
Agitation: Shake vigorously. The thiosulfate reduces the purple/brown
(organic soluble) to water-soluble iodide ions ( ) and tetrathionate ( ).-
Visual Check: The organic layer should turn colorless or pale pink.
-
-
Separation: Drain the organic layer (Note: Organic iodides are typically denser than water; they will be the bottom layer).
-
Drying: Dry the organic layer over anhydrous Magnesium Sulfate (
) or Calcium Chloride ( ). -
Filtration: Filter off the drying agent.
-
Stabilization: Add fresh copper turnings immediately.
Protocol B: Distillation
Best for: High-purity applications (e.g., HPLC standards, radical clocks).
-
Distill under reduced pressure (vacuum) to minimize thermal stress.
-
Critical: Wrap the distillation column and receiving flask in aluminum foil to block light during the process.
Prophylactic Measures: Storage Standards
Preventing degradation is superior to purification. Adhere to these storage parameters to maximize shelf-life.
Storage Conditions Summary
| Parameter | Recommendation | Scientific Rationale |
| Temperature | 2°C to 8°C | Lowers kinetic energy, reducing the rate of thermal homolysis and radical propagation. |
| Light | Amber Glass / Foil | Blocks UV/Vis wavelengths (specifically 200–350 nm) that overlap with the |
| Atmosphere | Argon or Nitrogen | Displaces |
| Stabilizer | Copper Turnings | Sacrificial anode effect; chemically sequesters free iodine before it accumulates. |
| Container | Teflon-lined Cap | Iodine vapors corrode standard rubber septa; Teflon (PTFE) is chemically resistant. |
Visualizing the Chemistry
Figure 1: Photolytic Degradation Pathway
This diagram illustrates why your sample turns brown and how the radical cycle propagates.
Figure 2: Purification Logic (Thiosulfate Wash)
The chemical logic behind Protocol A.
References
-
Sigma-Aldrich. (2025).[1] Safety Data Sheet: Methyl Iodide. Merck KGaA.
-
Frontier, A. (2026).[2] Workup for Removing Bromine or Iodine. University of Rochester, Department of Chemistry (Not Voodoo).
-
Lide, D. R. (Ed.). (2005).[1] CRC Handbook of Chemistry and Physics (Bond Dissociation Energies). CRC Press.
-
Google Patents. (2009). Alkyl iodide storage container and method for purification (US7617934B2).
Sources
Validation & Comparative
A Predictive Guide to the 1H NMR Chemical Shifts of N-(4-iodophenyl)-4-methoxybenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, N-aryl sulfonamides represent a cornerstone scaffold, exhibiting a wide array of biological activities and applications. The precise characterization of these molecules is paramount, with Nuclear Magnetic Resonance (NMR) spectroscopy standing as a primary tool for structural elucidation. This guide provides an in-depth analysis and prediction of the 1H NMR chemical shifts for N-(4-iodophenyl)-4-methoxybenzenesulfonamide, a compound of interest in drug discovery programs. In the absence of a publicly available experimental spectrum for this specific molecule, this guide will leverage a comparative analysis of its structural analogues to provide well-grounded predictions.
Understanding the Molecular Architecture
The structure of N-(4-iodophenyl)-4-methoxybenzenesulfonamide comprises three key components: a 4-iodophenyl ring, a 4-methoxybenzenesulfonyl group, and a sulfonamide linkage (-SO2NH-). The electronic environment of each proton on the aromatic rings is influenced by the interplay of the electron-withdrawing iodine atom and the electron-donating methoxy group, as well as the strong electron-withdrawing nature of the sulfonamide moiety.
Comparative Analysis of 1H NMR Data
To predict the 1H NMR spectrum of our target compound, we will examine the experimental data of its constituent fragments and closely related analogues. All chemical shifts are reported in parts per million (ppm) relative to a standard reference.
| Compound/Fragment | Solvent | Protons on Iodo-substituted Ring (ppm) | Protons on Methoxy-substituted Ring (ppm) | Methoxy Protons (ppm) | NH Proton (ppm) |
| 4-Iodoaniline [1][2] | CDCl3 | ~6.45 (d), ~7.39 (d) | - | - | ~3.61 (br s) |
| N-(4-Chlorophenyl)-4-methoxybenzenesulfonamide [3] | CDCl3 | - | ~7.73 (d), ~6.89 (d) | 3.82 (s) | ~7.47 (s) |
| 4-Methoxy-N-phenylbenzenesulfonamide [3] | CDCl3 | - | ~7.74 (d), ~6.88 (d) | 3.80 (s) | ~7.29 (br) |
| Predicted: N-(4-iodophenyl)-4-methoxybenzenesulfonamide | CDCl3 | ~7.00-7.20 (d), ~7.50-7.70 (d) | ~7.65-7.85 (d), ~6.80-7.00 (d) | ~3.80 (s) | ~7.00-8.00 (br s) |
Predicting the 1H NMR Spectrum of N-(4-iodophenyl)-4-methoxybenzenesulfonamide
Based on the comparative data, we can predict the chemical shifts for our target molecule.
The 4-Iodophenyl Ring
In 4-iodoaniline, the protons ortho to the iodine (and meta to the amino group) appear at ~7.39 ppm, while the protons meta to the iodine (and ortho to the amino group) are found at ~6.45 ppm in CDCl3[1][2]. The electron-donating amino group strongly shields the ortho protons. When this aniline is part of the sulfonamide, the strongly electron-withdrawing sulfonamide group will significantly deshield these protons. Therefore, we can predict the two doublets for the 4-iodophenyl ring to shift downfield. The protons ortho to the sulfonamide nitrogen will likely appear in the range of 7.00-7.20 ppm, while the protons ortho to the iodine atom are expected in the 7.50-7.70 ppm region.
The 4-Methoxybenzenesulfonyl Ring
The 1H NMR spectrum of N-(4-chlorophenyl)-4-methoxybenzenesulfonamide in CDCl3 shows the protons on the methoxy-substituted ring as two doublets at approximately 7.73 ppm and 6.89 ppm[3]. The protons ortho to the strongly electron-withdrawing sulfonyl group are significantly deshielded, while the protons ortho to the electron-donating methoxy group are shielded. We expect a very similar pattern for N-(4-iodophenyl)-4-methoxybenzenesulfonamide. The protons ortho to the sulfonyl group are predicted to be in the 7.65-7.85 ppm range, and the protons ortho to the methoxy group between 6.80-7.00 ppm. The methoxy singlet is anticipated around 3.80 ppm.
The Sulfonamide Proton (NH)
The chemical shift of the sulfonamide proton is highly variable and depends on the solvent, concentration, and temperature. It is expected to be a broad singlet and could appear over a wide range, typically between 7.00 and 8.00 ppm in CDCl3. In a polar aprotic solvent like DMSO-d6, this peak would likely be shifted further downfield and be more distinct.
Visualizing Electronic Effects
The following diagram illustrates the key electronic influences on the aromatic protons of N-(4-iodophenyl)-4-methoxybenzenesulfonamide.
Caption: Electronic effects in N-(4-iodophenyl)-4-methoxybenzenesulfonamide.
Experimental Protocol for 1H NMR Acquisition
For the characterization of N-(4-iodophenyl)-4-methoxybenzenesulfonamide, the following protocol is recommended:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in a clean, dry NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly for the NH proton.[4]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent, for accurate chemical shift referencing (δ = 0.00 ppm).[5]
-
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer for better signal resolution.
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional 1H NMR spectrum.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Apply a 90° pulse angle and a relaxation delay of at least 5 seconds to ensure quantitative integration if needed.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the peaks to determine the relative number of protons for each signal.
-
Analyze the splitting patterns (multiplicity) to deduce the number of neighboring protons (n+1 rule).
-
Conclusion
This guide provides a robust, data-driven prediction of the 1H NMR chemical shifts for N-(4-iodophenyl)-4-methoxybenzenesulfonamide. By dissecting the molecule into its constituent parts and comparing them with known analogues, we have established a reliable framework for interpreting the experimental spectrum of this and similar N-aryl sulfonamides. The provided experimental protocol offers a standardized approach for obtaining high-quality NMR data, which is essential for unambiguous structural confirmation and further research endeavors.
References
-
Royal Society of Chemistry. This journal is © The Royal Society of Chemistry 2021 - Supporting Information. [Link]
-
Royal Society of Chemistry. 1H NMR (400 MHz, DMSO-d6) δ 1.39. [Link]
-
ScienceOpen. Supporting Information. [Link]
-
PubChem. 4-Methoxybenzenesulfonamide. [Link]
-
Royal Society of Chemistry. Efficient and Eco-friendly Catalyst-free Synthesis of N- Sulfonylimines from Sulfonamides and Aldehydes: Crucial role of Al2O3 as a Reusable Dehydrating Agent. [Link]
-
MDPI. Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. [Link]
-
FooDB. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (FDB006404). [Link]
-
ResearchGate. The ¹H NMR spectrum of 4 in DMSO‐d6. [Link]
-
Royal Society of Chemistry. Supporting information: A highly efficient heterogeneous copper-catalyzed Chan-Lam coupling reaction of sulfonyl azides with arylboronic acids leading to N-arylsulfonamides. [Link]
-
NP-MRD. 1H NMR Spectrum (1D, 250 MHz, CDCl3, simulated) (NP0025455). [Link]
-
ResearchGate. 1 H NMR spectrum of compound 4a in d 6-DMSO at room temperature (400 MHz). [Link]
-
ResearchGate. 1 H NMR spectra of 4 in CDCl3. [Link]
-
PubChem. 4-Iodoaniline. [Link]
-
IOSR Journals. Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. [Link]
-
CK Gas Products. NMR Solvent Data Chart. [Link]
-
Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]
-
KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
-
Evotec. Buy 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide (EVT-367264). [Link]
-
European Journal of Chemistry. Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. [Link]
-
Dergipark. Synthesis, Characterization and TheoreticalStudies of N'-(4-methoxybenzylidene)benzenesulfonohydrazide. [Link]
-
Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]
-
Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
ResearchGate. Synthesis, Characterization and X-ray Diffraction Studies on N-(4-Bromophenyl)-4-methoxybenzenesulfonamide. [Link]
-
MDPI. Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. [Link]
Sources
Technical Guide: Mass Spectrometry Profiling of Iodo-Sulfonamides
Executive Summary
This guide provides a technical analysis of the mass spectrometric behavior of iodo-sulfonamides , a class of compounds frequently encountered in medicinal chemistry (e.g., carbonic anhydrase inhibitors, radioligand precursors).
Unlike their chloro- or bromo- analogs, iodo-sulfonamides present a unique analytical challenge: the C-I bond (approx. 240 kJ/mol) is significantly weaker than the S-N bond (approx. 310 kJ/mol) . This guide compares ionization modes (ESI+ vs. ESI-) and fragmentation pathways to establish a robust profiling workflow.
Key Finding: While Positive Mode (ESI+) is standard for general screening, Negative Mode (ESI-) is the superior analytical alternative for iodo-sulfonamides due to the generation of the highly diagnostic iodide ion (
Mechanistic Insight: The Iodine-Sulfonamide Conflict
To optimize detection, one must understand the competition between two primary cleavage sites: the sulfonamide linkage and the aryl-iodine bond.
The Lability Factor
In standard collision-induced dissociation (CID), the fragmentation hierarchy is dictated by bond dissociation energies (BDE).
-
Aryl-Cl/Br: The halogen bond is strong; fragmentation is usually driven by the sulfonamide moiety (S-N cleavage).
-
Aryl-I: The C-I bond is weak. In many cases, iodine radical (
) or iodide ( ) loss competes with or precedes sulfonamide fragmentation.
The "Iodine Effect" in Mass Spec
Iodine is monoisotopic (
Comparative Analysis: Ionization Modes
This section compares the two primary "product" alternatives for ionization: Electrospray Ionization Positive (ESI+) and Negative (ESI-) .
Table 1: Performance Matrix (ESI+ vs. ESI-)
| Feature | Alternative A: ESI (+) | Alternative B: ESI (-) | Winner |
| Primary Ion | ESI (-) | ||
| Sensitivity | Moderate (Requires basic nitrogen) | High (Sulfonamide N-H is acidic, pKa ~10) | ESI (-) |
| Diagnostic Ion | Neutral loss of | Iodide ion ( | ESI (-) |
| Backbone Frag. | Complex (Amine loss, rearrangements) | Clean Neutral Loss of | ESI (-) |
| Adduct Formation | High (Na, K adducts common) | Low (Clean deprotonation) | ESI (-) |
Analysis of Alternatives
-
Alternative A (ESI+): Often yields complex spectra dominated by alkali adducts (
), which are notoriously difficult to fragment informatively. The loss of the iodine atom is often observed as a radical loss, creating odd-electron species that complicate interpretation. -
Alternative B (ESI-): The sulfonamide group is readily deprotonated. Under CID, the negative charge drives a specific rearrangement eliminating
. Crucially, for iodo-compounds, the formation of the stable iodide anion ( ) provides an unequivocal confirmation of the halogen's presence.
Visualization of Fragmentation Pathways[2][3][4]
The following diagram illustrates the divergent pathways in Negative Mode, highlighting the diagnostic utility of the Iodide ion.
Figure 1: Competitive fragmentation pathways in ESI(-) mode. The generation of m/z 126.9 (Red) is specific to iodo-compounds.
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility and scientific integrity, follow this optimized protocol. This workflow includes a "Check Step" to validate the system before running valuable samples.
Reagents & Preparation
-
Solvent A: Water + 5 mM Ammonium Acetate (pH ~7-8). Note: Do not use Formic Acid for ESI(-) as it suppresses deprotonation.
-
Solvent B: Acetonitrile or Methanol.
-
Concentration: Prepare 1 µM working solution.
Instrument Parameters (Triple Quadrupole / Q-TOF)
-
Capillary Voltage: 2.5 kV (Lower than typical positive mode to prevent discharge).
-
Cone Voltage: Critical Variable.
-
Screening: Set low (20V) to preserve the molecular ion
. -
Confirmation: Set high (60V+) to induce in-source fragmentation and observe
.
-
Step-by-Step Execution
-
System Check (The "Trust" Step):
-
Inject a standard of Sulfamethoxazole (non-iodo control).
-
Verify signal at m/z 252 (
) and fragment at m/z 188 ( ). -
If SO2 loss is not observed, collision energy is too low.
-
-
Precursor Scan:
-
Inject Iodo-sulfonamide. Identify
. -
Validation: Check for absence of isotopic pattern (confirming mono-isotopic Iodine).
-
-
Product Ion Scan (CE Ramp):
-
Apply Collision Energy (CE) ramp: 10 -> 50 eV.
-
Low CE (10-20 eV): Look for neutral loss of 64 Da (
). -
High CE (40-50 eV): Look for dominant peak at m/z 126.9 (
).
-
Method Development Decision Matrix
Use this logic flow to troubleshoot low sensitivity or ambiguous spectra.
Figure 2: Decision matrix for optimizing detection of iodo-sulfonamides.
References
-
Hu, N., et al. (2008).[2] Mechanism study of SO2 elimination from sulfonamides by negative electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry. Link
-
Klagkou, K., et al. (2003).[6] Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry. Link
-
Wang, Z., et al. (2002). The unanticipated loss of SO2 from sulfonamides in collision-induced dissociation. Rapid Communications in Mass Spectrometry. Link
-
Gabelica, V., et al. (2005). Positive and negative ion mode ESI-MS and MS/MS for studying drug-DNA complexes. Journal of Mass Spectrometry. Link
-
Yi, L., et al. (2016). Selective Identification of Organic Iodine Compounds Using Liquid Chromatography-High Resolution Mass Spectrometry. Analytical Chemistry. Link
Sources
- 1. Rapid screening of sulfonamides in dietary supplements based on extracted common ion chromatogram and neutral loss scan by LC-Q/TOF-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism study of SO2 elimination from sulfonamides by negative electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. gala.gre.ac.uk [gala.gre.ac.uk]
- 6. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
X-ray crystallography data for N-(4-iodophenyl)-4-methoxybenzenesulfonamide
Topic: X-ray Crystallography Data & Structural Analysis: N-(4-Iodophenyl)-4-methoxybenzenesulfonamide Content Type: Publish Comparison Guide Audience: Drug Discovery Chemists, Crystallographers, and Structural Biologists.
Executive Summary
This guide provides a technical analysis of N-(4-iodophenyl)-4-methoxybenzenesulfonamide, a sulfonamide scaffold critical in fragment-based drug discovery (FBDD). Unlike its lighter halogenated analogs (F, Cl), the iodine derivative offers unique utility in X-ray diffraction studies due to the heavy-atom effect (facilitating phase determination) and the potential for halogen bonding (interaction with carbonyl oxygens or aromatic
This document compares the crystallographic behavior of the iodo-derivative against its chloro- and fluoro-analogs, establishing a reference for researchers utilizing this scaffold for structure-activity relationship (SAR) studies.
Part 1: Synthesis & Crystallization Protocol
To obtain high-quality single crystals suitable for X-ray diffraction, a high-purity synthesis followed by a slow-evaporation crystallization technique is required.
Reaction Mechanism
The synthesis follows a standard nucleophilic substitution (Schotten-Baumann conditions). The nucleophilic nitrogen of 4-iodoaniline attacks the electrophilic sulfur of 4-methoxybenzenesulfonyl chloride.
Step-by-Step Protocol
Reagents:
-
4-Methoxybenzenesulfonyl chloride (1.0 eq)
-
4-Iodoaniline (1.0 eq)
-
Pyridine (Solvent/Base) or Aqueous
(Green alternative)
Procedure:
-
Dissolution: Dissolve 4-iodoaniline (10 mmol) in 10 mL of pyridine (or acetone/water mixture).
-
Addition: Cool to 0°C. Add 4-methoxybenzenesulfonyl chloride (10 mmol) portion-wise over 20 minutes.
-
Reflux: Allow to warm to room temperature, then reflux at 60°C for 2 hours to ensure completion.
-
Quench: Pour the reaction mixture into ice-cold 1M HCl (to neutralize pyridine/carbonate and precipitate the sulfonamide).
-
Purification: Filter the white precipitate. Recrystallize from hot Ethanol/Water (80:20).
-
Crystal Growth: Dissolve the purified solid in a 1:1 mixture of Acetone and Hexane. Allow slow evaporation at room temperature for 3–5 days to yield prism-like crystals.
Synthesis Workflow Visualization
Figure 1: Synthetic pathway and crystallization workflow for obtaining diffraction-quality crystals.
Part 2: Crystallographic Data Analysis
The structural integrity of this molecule is defined by the sulfonamide geometry and the packing forces driven by the iodine atom.
Crystal Data Specifications
Note: Data below represents the consensus parameters for N-(4-halophenyl)-4-methoxybenzenesulfonamides crystallizing in the Monoclinic system, derived from homologous series analysis (e.g., CSD Refcode families).
| Parameter | Value / Description |
| Crystal System | Monoclinic |
| Space Group | |
| Z (Molecules/Unit Cell) | 4 |
| Temperature | 296 K (Room Temp) or 100 K (Low Temp) |
| Key Torsion Angle | C-S-N-C |
| R-Factor (Typical) | < 0.05 (indicating high-quality solution) |
Molecular Geometry & Packing
The crystal structure is stabilized by a hierarchy of intermolecular forces. Unlike the fluoro-analog, which relies heavily on weak H-bonds, the iodo-analog introduces a Sigma-Hole interaction .
-
Primary Interaction: Strong
hydrogen bonds form infinite chains (graph set notation) running parallel to the crystallographic b-axis. -
Secondary Interaction (The Iodine Effect): The iodine atom exhibits a region of positive electrostatic potential (sigma-hole) along the C-I bond axis. This allows for
or halogen bonds, which orthogonalize the packing layers compared to lighter analogs.
Part 3: Comparative Structural Analysis
For drug development, choosing the right halogen substituent alters not just potency, but solubility and solid-state stability.
Comparison: Iodo- vs. Chloro- vs. Fluoro-
The following table contrasts the title compound with its lighter analogs based on crystallographic and physicochemical performance.
| Feature | Iodo-Analog (Title Compound) | Chloro-Analog (Alternative) | Fluoro-Analog (Alternative) |
| X-ray Scattering | High: Iodine ( | Medium: Chlorine ( | Low: Fluorine ( |
| Intermolecular Forces | Halogen Bonding: Strong | Van der Waals: Weak | Dipolar: No |
| Melting Point | High: Enhanced lattice energy due to strong dispersion forces. | Moderate: Lower lattice stability than the iodo-form. | Variable: Often lower due to weak intermolecular cohesion. |
| Solubility (LogP) | Lipophilic: High LogP. Poor aqueous solubility; good membrane permeability. | Balanced: Moderate solubility profile. | Hydrophilic: Lower LogP compared to I/Cl analogs. |
Interaction Hierarchy Diagram
Understanding the competition between Hydrogen bonding and Halogen bonding is crucial for crystal engineering.
Figure 2: Hierarchical organization of intermolecular forces driving the crystal packing.
Part 4: Physicochemical Implications for Drug Design
Why choose the Iodo-derivative over the others?
-
SAD Phasing: In protein crystallography, if this molecule is used as a ligand (fragment), the Iodine atom provides a strong anomalous signal, allowing for Single-wavelength Anomalous Diffraction (SAD) phasing to solve the protein-ligand complex structure without heavy metal soaking.
-
Metabolic Stability: The C-I bond is generally weaker than C-F or C-Cl, making it a potential site for metabolic attack (dehalogenation). However, it serves as an excellent handle for further cross-coupling reactions (e.g., Suzuki-Miyaura) during lead optimization.
-
Potency: The large Iodine atom can fill hydrophobic pockets in target enzymes (e.g., Carbonic Anhydrase) more effectively than smaller halogens, often resulting in higher binding affinity via dispersion forces.
References
-
Gelbrich, T., et al. (2007). Systematic study of the crystal structures of N-(4-halophenyl)benzenesulfonamides.Acta Crystallographica Section B.
- Context: Defines the isostructural relationships between Cl, Br, and I sulfonamides.
-
Vinola, G., et al. (2015).[2] Crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide.[2]Acta Crystallographica Section E .
- Context: Provides the baseline structural data for the fluoro- and methoxy- analogs used in the comparison.
-
Cavallo, G., et al. (2016). The Halogen Bond.[3][1][4][5][6][7]Chemical Reviews .
- Context: Authoritative review on the sigma-hole mechanism essential for understanding the Iodine interactions described in Section 2.2.
-
Cambridge Structural D
- Context: The repository for the specific unit cell parameters of sulfonamide deriv
Sources
- 1. Methanesulfonyl-Polarized Halogen Bonding Enables Strong Halide Recognition in an Arylethynyl Anion Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. par.nsf.gov [par.nsf.gov]
- 4. doras.dcu.ie [doras.dcu.ie]
- 5. N-(4-Methoxyphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Halogen Bonding in Sulphonamide Co-Crystals: X···π Preferred over X···O/N? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Halogen Bonding in Sulphonamide Co-Crystals: X···π Preferred over X···O/N? | MDPI [mdpi.com]
A Researcher's Guide to 13C NMR Spectral Assignment for 4-Methoxybenzenesulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug development, the sulfonamide functional group is a cornerstone. Its presence in a vast array of therapeutic agents underscores the importance of precise structural characterization. Among the various analytical techniques employed, 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful tool for elucidating the carbon framework of organic molecules. This guide provides an in-depth analysis of the 13C NMR spectral assignments for 4-methoxybenzenesulfonamide derivatives, offering a comparative framework and the underlying principles governing their chemical shifts.
The Foundational Principles: Unraveling Substituent Effects
The 13C NMR spectrum of a substituted benzene ring is a sensitive probe of its electronic environment. The chemical shift of each carbon atom is influenced by the electron-donating or electron-withdrawing nature of the substituents. In the case of 4-methoxybenzenesulfonamide, we have two key players on the benzene ring: the electron-donating methoxy group (-OCH3) at the para position and the electron-withdrawing sulfonamide group (-SO2NHR).
The methoxy group, through resonance, increases electron density at the ortho and para positions, causing an upfield shift (lower ppm) for these carbons compared to unsubstituted benzene (δ ~128.5 ppm). Conversely, the carbon directly attached to the oxygen (ipso-carbon) experiences a significant downfield shift due to the electronegativity of the oxygen atom.
The sulfonamide group is strongly electron-withdrawing due to the highly electronegative oxygen and sulfur atoms. This effect de-shields the ipso-carbon, causing a substantial downfield shift. The electron-withdrawing nature also influences the ortho and para carbons, though to a lesser extent.
The interplay of these two opposing electronic effects in 1,4-disubstituted benzenes creates a unique and predictable pattern in their 13C NMR spectra. Understanding these fundamental principles is paramount for accurate spectral assignment.
Experimental Protocol for 13C NMR Acquisition
To ensure data integrity and comparability, a standardized experimental protocol is crucial. The following provides a robust methodology for acquiring high-quality 13C NMR spectra of 4-methoxybenzenesulfonamide derivatives.
1. Sample Preparation:
-
Dissolve 10-20 mg of the 4-methoxybenzenesulfonamide derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent can slightly influence chemical shifts, so consistency is key for comparative studies.
-
Ensure the sample is fully dissolved to avoid line broadening.
-
Filter the solution into a standard 5 mm NMR tube if any particulate matter is present.
2. NMR Spectrometer Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher for protons) to achieve better signal dispersion.
-
Tune and match the 13C probe to the correct frequency.
-
Shim the magnetic field to obtain optimal resolution and line shape.
3. Acquisition Parameters:
-
Experiment: A standard proton-decoupled 13C NMR experiment (e.g., 'zgpg30' on Bruker instruments) is typically sufficient.
-
Pulse Program: A 30° or 45° pulse angle is recommended to allow for faster relaxation and a greater number of scans in a given time.
-
Spectral Width: A spectral width of approximately 200-250 ppm is generally adequate to cover the entire range of carbon chemical shifts.
-
Acquisition Time: An acquisition time of 1-2 seconds is standard.
-
Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of quaternary carbons, which have longer relaxation times.
-
Number of Scans: The number of scans will depend on the sample concentration. For a typical sample, 256 to 1024 scans are usually sufficient to obtain a good signal-to-noise ratio.
4. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the solvent peak as a secondary reference (e.g., CDCl3 at δ 77.16 ppm, DMSO-d6 at δ 39.52 ppm). Tetramethylsilane (TMS) is the primary reference at δ 0.00 ppm.
-
Perform baseline correction to ensure accurate integration (though integration is less critical in 13C NMR than in 1H NMR).
Comparative Analysis of 13C NMR Spectral Data
Table 1: 13C NMR Chemical Shifts (ppm) of 4-Methoxybenzenesulfonamide Derivatives in CDCl3
| Compound | C-1 (ipso-SO2) | C-2, C-6 (ortho) | C-3, C-5 (meta) | C-4 (ipso-OCH3) | -OCH3 | Other Aromatic Carbons |
| 4-Methoxybenzenesulfonamide | ~133 | ~129 | ~114 | ~163 | ~56 | - |
| N-(4-Chlorophenyl)-4-methoxybenzenesulfonamide [1][2] | 130.7 | 130.0 | 114.3 | 163.3 | 55.6 | 135.3, 129.5, 129.4, 122.8 (N-Aryl) |
| N-(4-Methoxyphenyl)-4-methoxybenzenesulfonamide [1] | 130.5 | 129.5 | 114.1 | 163.0 | 55.6, 55.4 | 157.8, 129.1, 125.3, 114.4 (N-Aryl) |
Analysis of Spectral Data:
-
C-1 (ipso-SO2): This quaternary carbon, directly attached to the electron-withdrawing sulfonamide group, consistently appears in the downfield region. The introduction of an N-aryl substituent causes a slight upfield shift compared to the parent sulfonamide, likely due to subtle changes in the electronic nature and conformation of the sulfonamide group.
-
C-2, C-6 (ortho to -SO2): These carbons are influenced by both the inductive withdrawal of the sulfonamide and the resonance donation of the methoxy group. Their chemical shifts are observed in the typical aromatic region.
-
C-3, C-5 (meta to -SO2): These carbons are ortho to the electron-donating methoxy group and thus experience a significant upfield shift, making them the most shielded carbons of the benzene ring.
-
C-4 (ipso-OCH3): The carbon bearing the methoxy group is the most deshielded carbon of the ring due to the direct attachment of the electronegative oxygen atom. Its chemical shift is consistently found at a very low field (~163 ppm).[3]
-
-OCH3: The methyl carbon of the methoxy group appears consistently around 55-56 ppm, a characteristic chemical shift for methoxy groups attached to an aromatic ring.[1]
-
N-Aryl Substituents: The chemical shifts of the N-aryl ring carbons provide valuable information about the electronic effects within that ring system. For instance, in N-(4-chlorophenyl)-4-methoxybenzenesulfonamide, the carbon bearing the chlorine atom (C-4' of the N-aryl ring) would be expected to be downfield due to the electronegativity of chlorine.
Visualizing the Assignment Workflow
A systematic approach is essential for the unambiguous assignment of 13C NMR signals. The following workflow diagram illustrates the key steps and considerations.
Caption: A stepwise workflow for the assignment of 13C NMR spectra of 4-methoxybenzenesulfonamide derivatives.
Structural Representation and Numbering
For clarity in spectral assignment, a consistent numbering scheme for the 4-methoxybenzenesulfonamide core structure is essential.
Caption: Numbering scheme for the 4-methoxybenzenesulfonamide scaffold.
Conclusion
The 13C NMR spectral assignment of 4-methoxybenzenesulfonamide derivatives is a systematic process grounded in the fundamental principles of substituent effects on aromatic systems. By understanding the interplay of the electron-donating methoxy group and the electron-withdrawing sulfonamide group, researchers can confidently interpret their spectra. This guide provides a foundational framework, a standardized experimental protocol, and comparative data to aid in the accurate structural elucidation of this important class of compounds, thereby supporting advancements in drug discovery and development. For unambiguous assignments, especially in complex derivatives, the use of two-dimensional NMR techniques such as HSQC and HMBC is highly recommended.
References
- Aslan, G., & Aydin, L. (2020). Synthesis, Characterization and TheoreticalStudies of N'-(4-methoxybenzylidene)benzenesulfonohydrazide. ORGANIC AND BIOCHEMISTRY, 1(1), 1-11.
-
PubChem. (n.d.). 4-Methoxybenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]
- Jios, J. L., et al. (2005). Spectral Assignments and Reference Data. Magnetic Resonance in Chemistry, 43(11), 901-908.
-
Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Efficient and Eco-friendly Catalyst-free Synthesis of N- Sulfonylimines from Sulfonamides and Aldehydes: Crucial role of Al2O3 as a Reusable Dehydrating Agent. Retrieved from [Link]
-
SpectraBase. (n.d.). N-(3-Methoxypropyl)-4-methylbenzenesulfonamide. John Wiley & Sons, Inc. Retrieved from [Link]
- Patil, S. A., et al. (2014). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Journal of Chemical Sciences, 126(5), 1539-1546.
-
University of Bath. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]
- Manjunatha, M., et al. (2015). Synthesis, Characterization and X-ray Diffraction Studies on N-(4-Bromophenyl)-4-methoxybenzenesulfonamide. Journal of Single Molecule Research, 3(1), 7-11.
-
SpectraBase. (n.d.). 3-me-4-ma N-(4-Methoxybenzyl). John Wiley & Sons, Inc. Retrieved from [Link]
-
Gable, K. P. (2022, March 9). 13C NMR Chemical Shift. Oregon State University. Retrieved from [Link]
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]
- European Journal of Chemistry. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.
-
ResearchGate. (2025, August 6). 13C NMR spectra of para-substituted methoxybenzenes and phenols in the solid state. Retrieved from [Link]
-
ResearchGate. (2023, June). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Retrieved from [Link]
-
Pavia, D. L., et al. (n.d.). NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY - Part Two: Carbon-13 Spectra, Including Heteronuclear Coupling with Other Nuclei. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). 4 - Supporting Information. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
